Phase 3 EMBER-3 Trial: Imlunestrant vs. Fulvestrant/Exemestane in ESR1-Mutant Advanced Breast Cancer
In the Phase 3 EMBER-3 trial, Imlunestrant monotherapy demonstrated a statistically significant 38% reduction in the risk of progression or death compared to standard-of-care endocrine therapy (physician's choice of fulvestrant or exemestane) in patients with ESR1-mutant metastatic breast cancer [1]. The hazard ratio was 0.62 (95% CI: 0.46–0.82; P < 0.001), translating to a median progression-free survival of 5.5 months for Imlunestrant versus 3.8 months for standard-of-care [2][3].
| Evidence Dimension | Progression-Free Survival (PFS) in ESR1-mutant population |
|---|---|
| Target Compound Data | Median PFS: 5.5 months; HR: 0.62 |
| Comparator Or Baseline | Standard-of-care endocrine therapy (fulvestrant or exemestane): Median PFS: 3.8 months |
| Quantified Difference | 38% reduction in risk of progression or death; absolute PFS gain of 1.7 months |
| Conditions | Phase 3 EMBER-3 trial (NCT04975308); patients with ER+/HER2- advanced breast cancer, ESR1-mutant subpopulation (n=256); Imlunestrant 400 mg once daily orally vs. physician's choice fulvestrant or exemestane |
Why This Matters
This direct head-to-head Phase 3 data provides regulatory-grade evidence that Imlunestrant delivers a statistically significant and clinically quantifiable improvement in disease control for the biomarker-defined ESR1-mutant population, which represents nearly half of all patients who have progressed on prior endocrine therapy.
- [1] CancerNetwork. 30 Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and Combined With Abemaciclib, for Patients with ER+, HER2– Advanced Breast Cancer, Pretreated With Endocrine Therapy: Results of the Phase 3 EMBER-3 Trial. Miami Breast Cancer Conference Abstracts. 2025;39(4):20-21. View Source
- [2] Sadia Z, et al. Inluriyo (imlunestrant) for ESR1-mutant breast cancer: modest gains, unmet concerns. Ann Med Surg. 2025;88(1):1015-1016. View Source
- [3] Applied Clinical Trials Online. FDA Approves Inluriyo for ESR1-Mutated Advanced Breast Cancer Based on Phase III EMBER-3 Trial Data. 2025. View Source
